molecular formula C19H17ClN2O2 B2510182 N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 365503-47-5

N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2510182
CAS No.: 365503-47-5
M. Wt: 340.81
InChI Key: WJRDWKHWQIWGMK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a propan-2-yloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves the condensation of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13(2)24-18-6-4-3-5-14(18)11-15(12-21)19(23)22-17-9-7-16(20)8-10-17/h3-11,13H,1-2H3,(H,22,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDWKHWQIWGMK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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